4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing atoms of at least two different elements. This particular compound features both triazino and benzimidazole rings, which are known for their diverse biological activities.
The compound can be sourced from various chemical suppliers, including VWR and Matrix Scientific, which provide detailed specifications and safety data. It is classified as a heterocyclic amine due to its structure that includes nitrogen atoms within its rings. The molecular formula for this compound is , and it has a CAS number of 78650-04-1 .
The synthesis of 4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves several steps:
These methods are critical for ensuring high-quality synthesis suitable for both laboratory research and potential industrial applications .
The molecular structure of 4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be described as follows:
The structure features a triazine core fused with a benzimidazole ring and a dimethylamino-substituted phenyl group. This configuration contributes to its chemical reactivity and biological activity.
4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions:
Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents such as chlorine or bromine for substitution reactions. The specific conditions used will determine the major products formed during these reactions .
The mechanism of action of 4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors in cellular pathways. Its structural components suggest potential activity in inhibiting certain biological processes or acting as a fluorescent probe in biochemical assays.
Research indicates that compounds with similar structures exhibit significant biological activities including antimicrobial and anticancer properties. Studies have shown that benzimidazole derivatives often act through mechanisms involving enzyme inhibition or modulation of signaling pathways in cells .
The physical properties of 4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The compound is classified as an irritant; appropriate safety measures should be observed when handling it.
The compound has several scientific applications:
Benzimidazole-fused triazine derivatives represent a specialized subclass of PHAS where a benzimidazole moiety (a benzene fused to imidazole) is annulated with a 1,3,5-triazine ring. This fusion creates a rigid, planar scaffold with distinct electronic properties. Structurally, these compounds can be categorized based on fusion patterns and ring oxidation states:
Table 1: Classification of Benzimidazole-Fused Triazine Systems
Fusion Pattern | Triazine Oxidation State | Key Structural Features | Representative Examples |
---|---|---|---|
Linearly Annulated (e.g., [1,3,5]Triazino[1,2-a]benzimidazole) | Dihydro (1,4-dihydro) | - Partially saturated triazine ring - Enhanced stability and nucleophilicity at exocyclic amine | Target compound: 4-[4-(Dimethylamino)phenyl]-1,4-dihydro derivative |
Angularly Annulated | Fully Aromatic | - Complete π-conjugation - Larger HOMO-LUMO gaps - Stronger fluorescence | Benzo[4,5]imidazo[1,2-d][1,3,5]triazines |
Tetracyclic/Polycyclic | Mixed | - Extended conjugation - Increased molecular rigidity - Tunable redox potentials | Pyrrolo-/pyridotriazino-benzimidazoles |
The target compound belongs to the linearly annulated dihydrotriazino-benzimidazole category. Its 1,4-dihydrotriazine ring reduces full aromaticity but introduces a nucleophilic exocyclic amine at C-2 and an electron-rich C-4 position amenable to functionalization, such as the 4-(dimethylamino)phenyl group. This group acts as a potent electron donor, significantly influencing the molecule’s photophysical properties and binding interactions. The benzimidazole component contributes to hydrogen-bonding capability via its N-H and imine-like nitrogen, mimicking purines and enabling biomolecular recognition [2] [4]. Computational studies (e.g., density functional theory) reveal that fusion at the triazine’s C-N bonds induces bond length alternation, moderating aromaticity across the rings according to Clar’s rule—where specific rings retain "sextet" character while others exhibit reduced aromaticity [3] [10].
The medicinal exploration of benzimidazoles began in earnest with the discovery of thiabendazole (1) in the 1960s as an anthelmintic and fungicide [4]. This established the benzimidazole core as a privileged scaffold capable of diverse bioactivities. Concurrently, 1,3,5-triazines emerged as versatile pharmacophores; early examples like hexamethoxymethylmelamine showed anticancer properties, though with toxicity limitations [5]. Rational drug design later exploited triazines for their ability to engage in multiple hydrogen bonds and π-stacking, leading to kinase inhibitors (e.g., compound 2, a CDK inhibitor) [5] and antimicrobials.
The strategic fusion of benzimidazole with triazine represents a logical evolution toward multitarget-directed ligands (MTDLs). Benzimidazole contributes:
Table 2: Evolution of Key Benzimidazole and Triazine Pharmacophores
Era | Benzimidazole Agents | Therapeutic Use | Triazine Agents | Therapeutic Use |
---|---|---|---|---|
1960s-1970s | Thiabendazole (1) | Anthelmintic, Antifungal | Hexamethoxymethylmelamine | Antineoplastic (limited) |
1980s-1990s | Albendazole | Anthelmintic (later anticancer) | Various s-triazine herbicides | Antimicrobial |
2000s-Present | Galeterone (clinical trial) | Prostate cancer | GSK461364 (CDK inhibitor trial) | Anticancer |
The specific [1,3,5]triazino[1,2-a]benzimidazole core, as in our target compound, is a relatively recent innovation. Its partially saturated 1,4-dihydrotriazine ring offers synthetic handles for diversification and modulates electron density to enhance DNA binding or enzyme inhibition compared to fully aromatic analogs. The incorporation of the 4-(dimethylamino)phenyl substituent reflects modern design principles—using push-pull electron systems to improve bioavailability and target engagement [4] [8].
The [1,3,5]triazino[1,2-a]benzimidazole core is a chemically tractable platform for rational drug design due to its multifaceted bioactivity profile and tunable electronic properties. Key advantages include:
Dual Pharmacophore Integration: The benzimidazole moiety mimics purines, enabling interactions with ATP-binding sites (e.g., kinases) or DNA grooves. Simultaneously, the dihydrotriazine acts as a bioisostere for pyrimidines/pterins, inhibiting folate-dependent enzymes like DHFR [5] [8]. Computational studies confirm distinct electron-deficient (triazine) and electron-rich (benzimidazole-NH) regions, facilitating simultaneous polar and hydrophobic interactions with targets [3].
Electron Modulation via Substitution: The C-4 position (adjacent to the triazine N-1) is highly susceptible to electrophilic or nucleophilic modification. Installing the 4-(dimethylamino)phenyl group creates a donor-π-acceptor system:
Conformational Rigidity & Planarity: The fused system enforces coplanarity, promoting DNA intercalation or protein groove binding. X-ray data of analogous compounds shows dihedral angles <10° between rings, minimizing steric barriers to target engagement [7]. The dimethylaminophenyl group may induce slight out-of-plane twisting, balancing binding affinity and solubility.
Synthetic Versatility: Key reactions enable core diversification:
Biological profiling of related compounds predicts potent anticancer and antimicrobial activities for the target molecule. Benzimidazole-triazine hybrids exhibit:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7